molecular formula C7H3BrINS B8627447 7-Bromo-6-iodo-benzothiazole

7-Bromo-6-iodo-benzothiazole

Cat. No.: B8627447
M. Wt: 339.98 g/mol
InChI Key: OSFUDNBEWIYHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-iodo-benzothiazole is a useful research compound. Its molecular formula is C7H3BrINS and its molecular weight is 339.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H3BrINS

Molecular Weight

339.98 g/mol

IUPAC Name

7-bromo-6-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H

InChI Key

OSFUDNBEWIYHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)Br)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 7-bromo-benzothiazol-6-ylamine (7.6 g, 33.3 mmol) in water (60 mL) was added concentrated hydrochloric acid (6 mL, 72 mmol). The mixture was cooled to 0° C. and stirred for 10 min. A cooled (0° C.) solution of sodium nitrite (5.0 g, 73 mmol) in water (10 mL) was added dropwise to the reaction mixture keeping the internal temperature below 5° C. The mixture was stirred for further 10 min. A solution of potassium iodide (12.1 g, 73 mmol) in water (15 mL) was added to the reaction mixture and was stirred vigorously for 10 min, and then water (200 mL) and 20% aqueous sodium thiosulfate solution (100 mL) were added. The solid formed was extracted with ethyl acetate (3×70 mL). The combined organic fractions were washed with water (100 mL), dried over anhydrous sodium sulfate, and concentrated. Purification of the residue by column chromatography (25% ethyl acetate:hexanes) afforded 0.3 g (5%) of the title compound, plus some impure title compound. The impure title compound was recrystallized 2× from 1:4 DCM:hexanes to afford a further 0.71 g (9%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 8.99 (s, 1H), 7.95 (d, J=8.4, 1H), 7.77 (d, J=8.4 Hz, 1H).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
12.1 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.